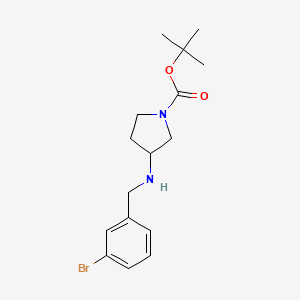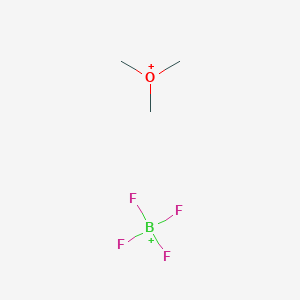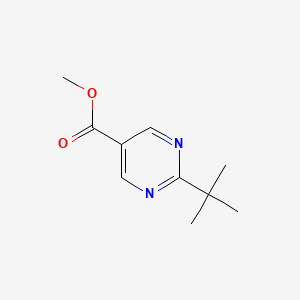![molecular formula C15H16N2OS B12449443 N-methyl-N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)acetamide](/img/structure/B12449443.png)
N-methyl-N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a thienyl group, which is a sulfur-containing heterocycle, and a phenyl group connected through a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Thienyl Intermediate: The thienyl group is synthesized through the reaction of a suitable thiophene derivative with a methylating agent.
Condensation Reaction: The thienyl intermediate is then reacted with an amine derivative to form the methylene bridge.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thienyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles like sodium methoxide can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives and substituted thienyl or phenyl compounds.
Applications De Recherche Scientifique
N-methyl-N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-methyl-N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl)acetamide: Similar structure but contains an isoxazole ring instead of a thienyl group.
N-methyl-N-(4-{[(5-methyl-2-furyl)methylene]amino}phenyl)acetamide: Contains a furan ring instead of a thienyl group.
Uniqueness
N-methyl-N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)acetamide is unique due to the presence of the thienyl group, which imparts distinct chemical properties and potential biological activities. The sulfur atom in the thienyl ring can participate in various chemical reactions, making this compound versatile for different applications.
Propriétés
Formule moléculaire |
C15H16N2OS |
|---|---|
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
N-methyl-N-[4-[(5-methylthiophen-2-yl)methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C15H16N2OS/c1-11-4-9-15(19-11)10-16-13-5-7-14(8-6-13)17(3)12(2)18/h4-10H,1-3H3 |
Clé InChI |
RUIUEKQMMMZWBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C=NC2=CC=C(C=C2)N(C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-2-methylpropan-1-one](/img/structure/B12449400.png)

![8-Tert-butyl 6-ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6,8-dicarboxylate](/img/structure/B12449402.png)
![4-[2-Cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl]benzoic acid](/img/structure/B12449409.png)
![2,4-dichloro-6-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B12449410.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B12449418.png)

![5-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12449433.png)

![N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B12449452.png)
